REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].Cl.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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is refluxed for 6 hrs
|
Duration
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6 h
|
Type
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EXTRACTION
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Details
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the acid is extracted with methylene chloride
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Type
|
CUSTOM
|
Details
|
Evaporation
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Type
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CUSTOM
|
Details
|
gives the crude product which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (50% hexane--CH2Cl2)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |